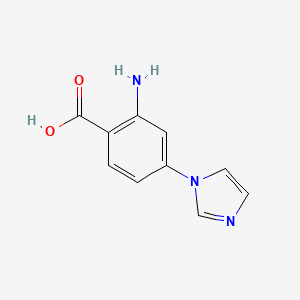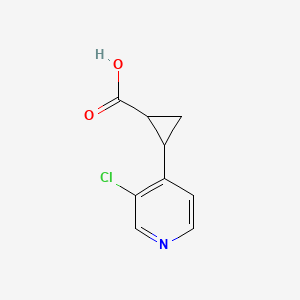
Isopropyl 2-morpholinopyridine-4-carboxylate
説明
Isopropyl 2-morpholinopyridine-4-carboxylate (IMPC) is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. IMPC is a pyridine derivative that is synthesized through a multi-step process involving various reagents and solvents. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of Isopropyl 2-morpholinopyridine-4-carboxylate is not fully understood, but it is believed to act through a combination of mechanisms, including inhibition of enzymes and modulation of receptor activity. The compound has been shown to have activity against a range of targets, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the dopamine D2 receptor. These targets are involved in various disease processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and PDE4, an enzyme involved in the regulation of intracellular signaling pathways. This compound has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood and movement.
実験室実験の利点と制限
Isopropyl 2-morpholinopyridine-4-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis and ability to interact with multiple targets. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful control of reaction conditions and dosing is required to ensure accurate and reproducible results.
将来の方向性
There are several potential future directions for research on Isopropyl 2-morpholinopyridine-4-carboxylate, including:
1. Further investigation of the compound's mechanism of action and interactions with specific targets.
2. Development of new this compound derivatives with improved solubility and pharmacokinetic properties.
3. Investigation of the compound's potential as a scaffold for drug design.
4. Evaluation of the compound's efficacy in animal models of disease.
5. Investigation of the compound's potential as a diagnostic tool for disease detection.
In conclusion, this compound is a promising compound with potential applications in the pharmaceutical industry. Its unique structure and ability to interact with multiple targets make it a promising candidate for further investigation. However, careful control of reaction conditions and dosing is required to ensure accurate and reproducible results. Further research is needed to fully understand the compound's mechanism of action and potential applications.
科学的研究の応用
Isopropyl 2-morpholinopyridine-4-carboxylate has been studied for its potential applications in the pharmaceutical industry, particularly in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders. This compound has also been investigated as a potential scaffold for drug design, due to its unique structure and ability to interact with multiple targets.
特性
IUPAC Name |
propan-2-yl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)18-13(16)11-3-4-14-12(9-11)15-5-7-17-8-6-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJDVQGUFRTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693909 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1047724-23-1 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



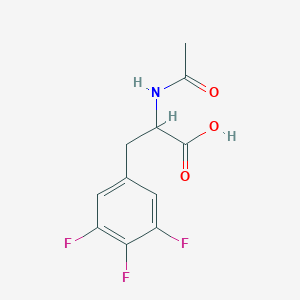
![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)

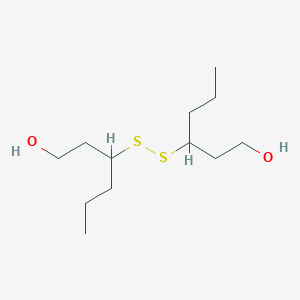
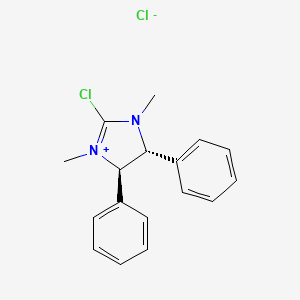

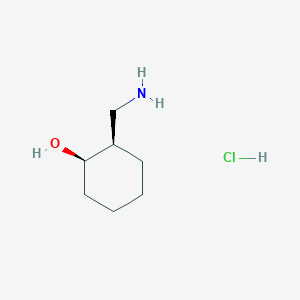
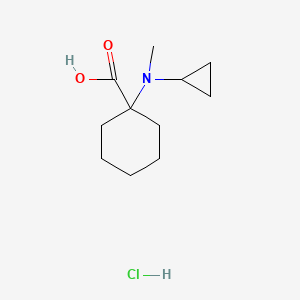

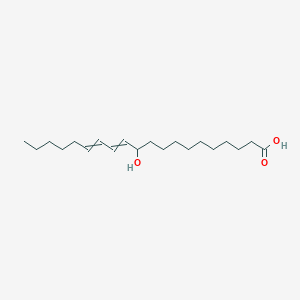
![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)
